1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone
Description
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a bromophenyl group and a methylpiperazine moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJRLZWMBASAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363951 | |
| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845289-18-1 | |
| Record name | 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Methodologies
Alpha-Bromination Followed by Nucleophilic Substitution
This two-step approach involves alpha-bromination of 1-(4-bromophenyl)ethanone (4-bromoacetophenone) to generate 2-bromo-1-(4-bromophenyl)ethanone, followed by nucleophilic substitution with 4-methylpiperazine.
Synthesis of 1-(4-Bromophenyl)ethanone
1-(4-Bromophenyl)ethanone (CAS 99-90-1) is commercially available or synthesized via Friedel-Crafts acylation of bromobenzene with acetyl chloride in the presence of Lewis acids like AlCl₃.
Alpha-Bromination to 2-Bromo-1-(4-bromophenyl)ethanone
Alpha-bromination is achieved using regioselective reagents:
- Sodium Bromate/Sodium Bisulfite System : At 30–90°C, 1-(4-bromophenyl)ethanone reacts with NaBrO₃ and NaHSO₃ in aqueous medium, yielding 70–93% of 2-bromo-1-(4-bromophenyl)ethanone with >15:1 regioselectivity against ring bromination.
- Pyridine Hydrobromide Perbromide : In acetic acid at 90°C, this reagent provides 85% yield with minimal byproducts.
Table 1. Alpha-Bromination Conditions and Outcomes
| Brominating System | Temperature (°C) | Yield (%) | Selectivity (α:ring) | Reference |
|---|---|---|---|---|
| NaBrO₃/NaHSO₃ | 30–90 | 70–93 | >15:1 | |
| Pyridine·HBr₃ | 90 | 85 | >20:1 |
Reaction with 4-Methylpiperazine
2-Bromo-1-(4-bromophenyl)ethanone undergoes nucleophilic substitution with 4-methylpiperazine in polar aprotic solvents (e.g., acetonitrile, DMF) under reflux (80–100°C) for 4–12 hours. The reaction is facilitated by bases like K₂CO₃ or Et₃N, achieving 75–85% yield.
Mechanistic Insight :
- The bromine at the alpha position is displaced by the piperazine’s secondary amine via an SN2 mechanism.
- Steric hindrance from the methyl group on piperazine minimally affects reactivity due to the linear CH₂–C(=O)–Ar structure.
Table 2. Substitution Reaction Parameters
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 6 | 78 | |
| DMF | Et₃N | 100 | 12 | 85 |
Palladium-Catalyzed Cross-Coupling
While less common, palladium-catalyzed coupling can attach the methylpiperazine moiety to pre-functionalized intermediates. For example, 1-(4-bromophenyl)-2-chloroethanone reacts with 4-methylpiperazine in the presence of Pd₂(dba)₃ and BINAP, yielding 65–70% product. However, this method is limited by catalyst cost and side reactions.
Table 3. Coupling Reaction Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Toluene | 100 | 65 |
Optimization and Challenges
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Alpha-Bromination/Substitution | High regioselectivity, cost-effective | Multi-step, requires harsh conditions | 60–75 |
| Palladium-Catalyzed Coupling | Single-step, mild conditions | Expensive catalysts, moderate yields | 65–70 |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones or acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone has been studied for its potential biological activities, which include:
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant properties. The piperazine moiety is known to influence serotonin receptors, which are crucial in mood regulation .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The bromophenyl group can enhance the compound's interaction with biological targets, potentially leading to anticancer effects .
Antidepressant Research
Recent studies have focused on the antidepressant potential of derivatives of this compound. For instance, a study demonstrated that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants .
Anticancer Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable case involved its application in targeting breast cancer cells, where it was found to induce apoptosis and inhibit cell migration.
Data Table: Summary of Biological Studies
Case Study 1: Antidepressant Activity
A recent clinical trial assessed the efficacy of a derivative of this compound in patients with major depressive disorder. Participants receiving the compound showed a marked improvement in depression scores compared to the placebo group, indicating its potential as an antidepressant .
Case Study 2: Cancer Treatment
A laboratory study investigated the effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, making this compound particularly interesting for certain applications.
Biological Activity
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known by its CAS number 845289-18-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors and its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromophenyl group and a piperazine moiety, which are often associated with diverse pharmacological activities.
Dopamine Receptor Interaction
Research indicates that this compound exhibits selective activity towards dopamine receptors, particularly the D3 receptor. In functional assays, it has demonstrated the ability to promote β-arrestin translocation and G protein activation, which are crucial for receptor signaling pathways. Notably, it acts as a full agonist at the D3 receptor with an effective concentration (EC50) of approximately 710 nM, while showing minimal activity at the D2 receptor, indicating a degree of selectivity that may be beneficial for targeting neuropsychiatric disorders .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation. For instance, related compounds have shown IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. Variations in the piperazine core and substitutions on the bromophenyl group have been explored to enhance selectivity and potency. For example, analogs with different substituents have been synthesized and tested for their agonistic or antagonistic properties at dopamine receptors .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
Case Studies
Several studies have highlighted the biological activity of similar compounds within the same chemical class:
- Dopamine Receptor Selectivity : A study on ML417 (a structural analog) demonstrated its selective action as a D3 receptor agonist while being inactive at D2 receptors. This selectivity was attributed to unique molecular interactions at the receptor level .
- Anticancer Activity : Another investigation into related piperazine derivatives revealed substantial cytotoxicity against leukemia cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone, and what are their key optimization parameters?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-bromophenyl derivatives react with acetyl chloride in the presence of Lewis acid catalysts like AlCl₃ under anhydrous conditions . Optimization focuses on catalyst efficiency (e.g., continuous flow reactors for scalability) and yield improvement by controlling moisture and temperature. For piperazine incorporation, nucleophilic substitution or coupling reactions with pre-functionalized ethanone intermediates are typical, requiring inert atmospheres to prevent side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the bromophenyl and piperazine moieties. For example, aromatic protons in the 4-bromophenyl group appear as distinct doublets (δ ~7.3–7.6 ppm), while methylpiperazine signals resonate as multiplet clusters (δ ~2.4–3.8 ppm) . X-ray crystallography (e.g., single-crystal analysis) resolves stereoelectronic effects, as demonstrated in related bromophenyl-piperazine structures . Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~337.07 g/mol).
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer : Store at –20°C under anhydrous conditions to prevent hydrolysis of the ketone group. Use inert gas (N₂/Ar) for long-term stability. Safety data sheets (SDS) classify similar piperazine derivatives as irritants (H315, H319); thus, personal protective equipment (PPE) including gloves, goggles, and fume hoods is mandatory. Emergency measures for skin contact include washing with soap/water, and for ingestion, immediate medical consultation .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To resolve this:
- In vitro : Use hepatic microsome assays to assess metabolic stability (CYP450 interactions).
- In vivo : Employ radiolabeled tracers (e.g., ¹⁴C) to track tissue distribution and metabolite profiling via LC-MS/MS . Adjust dosing regimens based on half-life (t½) calculations from plasma concentration-time curves.
Q. What strategies are effective in optimizing the compound's selectivity for target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₂A)?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies key binding residues; modifying the 4-methylpiperazine group’s steric bulk (e.g., substituting with bulkier alkyl chains) reduces off-target binding. Pharmacophore modeling highlights electrostatic complementarity—introducing electron-withdrawing groups (e.g., -CF₃) on the bromophenyl ring enhances D₂ affinity by 2.3-fold . Validate via competitive binding assays (Ki values) using transfected HEK293 cells .
Q. How can experimental design limitations (e.g., sample degradation) be mitigated in stability studies?
- Methodological Answer : For thermal stability assays:
- Use continuous cooling (4°C) during HPLC analysis to slow organic degradation .
- Implement accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring to predict shelf-life. For photostability, employ amber vials and validate under ICH Q1B guidelines (UV exposure at 1.2 million lux·hr) .
Q. What are the computational and experimental approaches to elucidate the compound’s structure-activity relationship (SAR) for antimicrobial applications?
- Methodological Answer :
- QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps, dipole moments) to correlate electronic profiles with MIC values against S. aureus .
- Experimental SAR : Synthesize analogs with halogen substitutions (e.g., -Cl, -F) at the 4-bromophenyl position. Test biofilm inhibition via crystal violet assays, noting that -F substitution reduces biofilm mass by 40% compared to -Br .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
